molecular formula C14H11IN2 B1600202 1-benzyl-3-iodo-1H-indazole CAS No. 205643-28-3

1-benzyl-3-iodo-1H-indazole

Cat. No.: B1600202
CAS No.: 205643-28-3
M. Wt: 334.15 g/mol
InChI Key: IVIIKKBMPVKPKO-UHFFFAOYSA-N
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Description

1-Benzyl-3-iodo-1H-indazole is a chemical compound with the linear formula C14H11IN2 . It has a molecular weight of 334.16 . The compound is solid in its physical form and should be stored at 4°C, protected from light .


Synthesis Analysis

The synthesis of 1H-indazole, which is the core structure of this compound, has been studied extensively . A practical synthesis method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method has been developed using 2-fluoro and 2-hydroxyl benzaldehyde . A novel mechanism related to the synthesis of indazole has been proposed, which involves a hydrogen bond propelled mechanism .


Molecular Structure Analysis

The molecular structure of this compound is defined by its InChI code: 1S/C14H11IN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazole have been explored in various studies . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

It should be stored at a temperature of 4°C and protected from light .

Scientific Research Applications

Activation of Nitric Oxide Receptor

1-Benzyl-3-iodo-1H-indazole has been identified as a potent activator of the nitric oxide receptor, soluble guanylate cyclase. This discovery emerged from a structure-activity relationship study, highlighting the significance of the indazole C-3 dimethylaminopropyloxy substituent for enzyme activity. Derivatives of this compound, particularly aryl-substituted pyrazoles, demonstrated potent activation of soluble guanylate cyclase and notable inhibition of platelet aggregation, underscoring their potential therapeutic application in cardiovascular diseases (Selwood et al., 2001).

Antispermatogenic Agents

The compound and its derivatives have been researched for their effects on testicular weight and spermatogenesis. Certain halogenated 1-benzylindazole-3-carboxylic acids, closely related to this compound, demonstrated potent antispermatogenic activity, marking a potential application in reproductive health and contraception (Corsi & Palazzo, 1976).

Anti-Cancer Properties

A study synthesized derivatives of this compound and tested them for their differentiation and proliferation on various cancer cell lines. Some compounds exhibited selective antiproliferatory activities, suggesting that these derivatives could be promising candidates for developing new cancer therapies (郭瓊文, 2006).

Potential in Antiproliferative Agents

1H-Benzo[f]indazole-4,9-dione derivatives, closely related to this compound, were evaluated for their antiproliferative activity on cancer cell lines. These compounds showed significant antiproliferative activity, suggesting their potential as new anticancer agents (Molinari et al., 2015).

Inhibition of Sodium Nitroprusside-Induced Apoptosis

Derivatives of this compound were explored as antiapoptotic agents for the treatment of sepsis and septic shock. They effectively inhibited sodium nitroprusside-induced apoptosis in vascular smooth muscle cells, highlighting their therapeutic potential in treating sepsis-related complications (Lien et al., 2002).

Antiplatelet Activity

This compound analogues were synthesized and screened for their antiplatelet activity. The structural modifications led to compounds with potent activation of soluble guanylate cyclase and inhibition of phosphodiesterase 5, suggesting their potential in treating cardiovascular diseases (Lee et al., 2001).

Anti-Angiogenic Activity

A series of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles, closely related to this compound, were synthesized and evaluated for their anti-angiogenic activity. Several of these compounds demonstrated more prominent activity than their parent compounds, indicating their potential as novel anti-angiogenic agents for therapeutic use (Huang et al., 2006).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Properties

IUPAC Name

1-benzyl-3-iodoindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIIKKBMPVKPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454046
Record name 1-Benzyl-3-iodoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205643-28-3
Record name 1-Benzyl-3-iodoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.49 g of 95% pure sodium hydride (59.0 mmol) were added in portions to a solution of 12.0 g (49.2 mmol) of 3-iodoindazole in 100 ml of anhydrous tetrahydrofuran under argon. After the mixture had been stirred at room temperature for 45 minutes, 7.02 ml (59.0 mmol) of benzyl bromide were added dropwise. The mixture was stirred overnight at room temperature, and diethyl ether and water were then added. The organic phase was washed with saturated sodium chloride solution, dried over magnesium sulphate and concentrated to dryness on a rotary evaporator. The excess benzyl bromide was separated off by bulb tube distillation. The distillation residue gave a product in the form of an oil which gradually crystallized.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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